5-amino-2,3-dihydro-1H-inden-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSLZHHPZCKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 2,3 Dihydro 1h Inden 2 Ol and Its Direct Derivatives
Strategies for the Preparation of 5-Amino-2,3-dihydro-1H-inden-2-ol Core Structure
The construction of the core 2-aminoindan (B1194107) structure can be achieved through several synthetic pathways, often starting from commercially available indan-2-ol or its derivatives. One common strategy involves the conversion of a hydroxyl group to an amino group via an azide (B81097) intermediate. For instance, indan-2-ol can be converted to 2-aminoindan through azidation followed by a palladium-on-carbon (Pd/C) catalyzed hydrogenation. researchgate.net This foundational structure can then be further functionalized.
A synthetic route to (+/-)-cis-2-amino-1-indanol begins with (+/-)-trans-2-bromo-1-indanol, which is treated with sodium azide to produce (+/-)-cis-2-azido-1-indanol. mdpi.com This azide is then reduced to the desired amino alcohol by catalytic hydrogenation. mdpi.com
Table 1: Selected Synthetic Routes to Amino-Indanol Core Structures
| Target Compound | Starting Material | Key Transformation Steps | Reported Overall Yield | Reference |
|---|---|---|---|---|
| 2-Aminoindan | Indan-2-ol | Azidation → Pd/C Catalyzed Hydrogenation | Not specified | researchgate.net |
| 2-Amino-5-bromoindan | Indan-2-ol | 5-step sequence | 50% | researchgate.net |
| 2-Amino-5,6-dimethoxyindan hydrochloride | Indan-2-ol | Acetylation → Bromination → Deacetylation → Dimethoxylation → Azidation → Hydrogenation | 48% | researchgate.net |
| (±)-cis-2-Amino-1-indanol | (±)-trans-2-Bromo-1-indanol | Azidation (with NaN₃) → Catalytic Hydrogenation | Good yield | mdpi.com |
| cis-1-Aminoindan-2-ol | Unavailable | Ritter Reaction | Not specified | researchgate.net |
Enantioselective Synthesis of this compound Derivatives
Given the importance of chirality in pharmaceutical applications, significant effort has been dedicated to developing enantioselective syntheses of amino-indanol derivatives. These methods can be broadly categorized into resolution techniques and direct asymmetric approaches.
Classical resolution using diastereomeric salt formation is a robust method for separating enantiomers. Research has described efficient syntheses of enantiomerically pure (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester through the resolution of various aminoindan intermediates. researchgate.net The single enantiomers of 1-aminoindan-2-ol are themselves effective chiral resolving agents for separating racemic mixtures of chiral acids. google.com
Enzymatic resolution offers a powerful alternative. For example, (1S,2R)- and (1R,2S)-1-aminoindan-2-ol have been prepared in high enantiomeric excess (>96%) through the selective acylation of racemic trans-1-azidoindan-2-ol, a reaction catalyzed by an immobilized lipase (B570770). researchgate.net
Table 2: Enantiomeric Resolution Methods for Amino-Indanol Derivatives
| Method | Racemic Substrate | Key Reagent/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Formation | Various aminoindan intermediates | Chiral acids (not specified) | Enantiomerically pure (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester | researchgate.net |
| Enzymatic Acylation | rac-trans-1-Azidoindan-2-ol | Immobilized Lipase | (1S,2R)- and (1R,2S)-1-Aminoindan-2-ol (>96% ee) | researchgate.net |
| Diastereomeric Salt Formation | rac-Ketoprofen | cis-(1S,2R)-1-Aminoindan-2-ol | (R)-Ketoprofen salt (97% de) | google.com |
Direct asymmetric synthesis provides an elegant way to obtain enantioenriched products without the need for resolving a racemic mixture. One such strategy begins with a chiral starting material. For instance, enantioselective syntheses of (R)- and (S)-2-N-carbomethoxy-5-aminoindanes have been developed starting from (R)- and (S)-phenylalanines, respectively. researchgate.net This route involves a Friedel-Crafts reaction with N-carbomethoxy phenylalanine to create a chiral 2-N-carbomethoxy-1-indanone, which is then diastereoselectively reduced. researchgate.net
Another method is the asymmetric transfer hydrogenation of α-amido ketones, which can produce β-hydroxy amines with high enantiomeric excess (up to 99% ee). researchgate.net
Optimization of Synthetic Routes for this compound Derivatives
The transition from laboratory-scale synthesis to larger-scale production necessitates the optimization of reaction conditions to maximize yield and ensure high purity.
Purity is paramount, and modern analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to confirm it. For certain 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, purities as high as 97.3% have been reported via HPLC analysis. acs.org The removal of catalysts, particularly heavy metals like palladium from cross-coupling reactions, is a significant consideration for the purity of the final compound. researchgate.net Studies have focused on the efficiency of palladium scavengers to ensure the final product is free from metallic impurities. researchgate.net Furthermore, developing synthetic steps that avoid the need for chromatographic purification is a key optimization strategy, as it simplifies the process and reduces solvent waste. orgsyn.org
Table 3: Yield and Purity Data for Selected Syntheses
| Compound/Intermediate | Synthetic Method | Reported Yield | Reported Purity/ee | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromoindan | 5-step sequence from indan-2-ol | 50% (overall) | Not specified | researchgate.net |
| 2-Amino-5,6-dimethoxyindan hydrochloride | 7-step sequence from indan-2-ol | 48% (overall) | Not specified | researchgate.net |
| cis-(1S,2R)-1-Aminoindan-2-ol | Resolution process | 84% | >99.5% ee | google.com |
| 2-(Methyl(pyrimidin-5-yl)amino)-N-(...)-indene-5-carboxamide | Multi-step synthesis with HPLC purification | 71% (final step) | 96.7% (by HPLC) | acs.org |
Chemical Transformations and Derivatization of 5 Amino 2,3 Dihydro 1h Inden 2 Ol in Research
Reactivity and Derivatization at the Aromatic Amino Group (Position 5)
The primary aromatic amino group at the C-5 position is a key functional handle for derivatization. Its nucleophilic character allows for a wide range of reactions, including acylation, alkylation, and the formation of carbamates and ureas. These transformations are fundamental in modulating the electronic properties and biological activity of the resulting molecules.
Carbamation of the 5-amino group is a common strategy to introduce a carbamate (B1207046) moiety, which can serve as a protecting group or a key pharmacophore in medicinal chemistry. The synthesis of carbamates from primary aromatic amines like 5-amino-2,3-dihydro-1H-inden-2-ol can be achieved through several established methods. organic-chemistry.org These include reactions with isocyanates to form urea-like linkages or with chloroformates. Modern, metal-free approaches involve the in-situ generation of an isocyanate from the amine and carbon dioxide, which is then trapped by an alcohol. organic-chemistry.org Another efficient method is the three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org
| Reaction Type | Typical Reagents | Product | Reference |
|---|---|---|---|
| Reaction with Chloroformates | Methyl chloroformate, Benzyl chloroformate, Base (e.g., Pyridine) | N-Aryl Carbamate | organic-chemistry.org |
| Reaction with Isocyanates | Phenyl isocyanate | N,N'-Disubstituted Urea | researchgate.net |
| CO₂ Incorporation | CO₂, DBU, Dehydrating Agent, Alcohol | N-Aryl Carbamate | organic-chemistry.org |
| Three-Component Coupling | CO₂, Alkyl Halide, Cs₂CO₃, TBAI | N-Aryl Carbamate | organic-chemistry.org |
Reactivity and Derivatization at the Secondary Hydroxyl Group (Position 2)
The secondary hydroxyl group at the C-2 position offers another site for significant chemical modification. Its reactivity allows for transformations such as esterification, etherification, and oxidation. Furthermore, it can be converted into a suitable leaving group to facilitate nucleophilic substitution reactions, thereby enabling the introduction of a wide array of functional groups.
Research on related indanol structures demonstrates common derivatization pathways. The hydroxyl group can be readily acylated using acid chlorides or anhydrides in the presence of a base. acs.org For substitution reactions, the hydroxyl moiety is often activated by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. google.comresearchgate.net This activation allows for subsequent SN2 displacement with various nucleophiles, such as azides, which can then be reduced to an amino group, providing a route to diaminoindane derivatives. researchgate.net
| Transformation | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Acetylation | Acetic Anhydride, Pyridine | 2-Acetoxy-5-aminoindane | researchgate.net |
| Mesylation | Methanesulfonyl Chloride (MsCl), Triethylamine (B128534) | 5-Aminoindan-2-yl Methanesulfonate | researchgate.net |
| Azidation (following mesylation) | Sodium Azide (B81097) (NaN₃) | 5-Amino-2-azidoindane | researchgate.net |
Modifications of the Indane Ring System of this compound
Altering the core indane structure, particularly the aromatic ring, is a crucial strategy for fine-tuning the properties of the molecule. The existing 5-amino group is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution. This directs incoming electrophiles primarily to the C-4 and C-6 positions.
Synthetic routes developed for analogous 2-aminoindanes showcase these modifications. For instance, Friedel-Crafts acetylation using acetyl chloride can introduce acetyl groups regioselectively, which can be subsequently reduced to ethyl groups. researchgate.net Direct bromination of the activated aromatic ring is also a feasible transformation, leading to the introduction of one or more bromine atoms, which can serve as handles for further cross-coupling reactions. researchgate.net
| Reaction | Reagents | Expected Product(s) | Reference |
|---|---|---|---|
| Friedel-Crafts Acetylation | Acetyl Chloride, AlCl₃ | 4-Acetyl- and/or 6-Acetyl-5-amino-2,3-dihydro-1H-inden-2-ol | researchgate.net |
| Bromination | Br₂, Acetic Acid | 4-Bromo- and/or 6-Bromo-5-amino-2,3-dihydro-1H-inden-2-ol | researchgate.net |
Synthesis of Functionally Enhanced Derivatives for Academic Investigation
The orthogonal reactivity of the amino and hydroxyl groups on the this compound scaffold makes it an excellent starting material for the synthesis of complex, functionally enhanced derivatives for academic research. These derivatives are often designed as probes for biological systems or as novel ligands for asymmetric catalysis.
A significant area of investigation is the synthesis of carbocyclic nucleoside analogues, where the indane core mimics the sugar moiety of natural nucleosides. conicet.gov.ar In these syntheses, the amino group of an aminoindanol (B8576300) acts as a nucleophile, condensing with substituted pyrimidine (B1678525) or purine (B94841) bases. conicet.gov.armdpi.com For example, condensation with 5-amino-4,6-dichloropyrimidine (B16409) is a key step in building purine and 8-azapurine (B62227) derivatives. conicet.gov.armdpi.com The resulting compounds, which merge the rigid, lipophilic indane framework with the hydrogen-bonding capabilities of a nucleobase, are investigated for potential antiviral or antitumoral activities. conicet.gov.ar
| Derivative Class | Synthetic Strategy | Research Application | Reference |
|---|---|---|---|
| Carbocyclic Nucleoside Analogues | Condensation of the amino group with heterocyclic electrophiles (e.g., dichloropyrimidines). | Antiviral (e.g., HBV, HCV), Anticancer agents. | conicet.gov.arconicet.gov.armdpi.com |
| Chiral Ligands | Derivatization of both amino and hydroxyl groups to form bidentate structures (e.g., BOX ligands). | Asymmetric catalysis. | orgsyn.orgnih.gov |
| Pharmacological Probes | Systematic modification of the aromatic ring and functional groups to study structure-activity relationships (SAR). | Medicinal chemistry, drug discovery. | acs.orgresearchgate.net |
Mechanistic Investigations in the Chemistry of 5 Amino 2,3 Dihydro 1h Inden 2 Ol
Elucidation of Reaction Pathways for 5-Amino-2,3-dihydro-1H-inden-2-ol Transformations
While dedicated mechanistic studies on the transformations of this compound are not extensively documented, insights into its reactivity can be inferred from the synthesis of its derivatives and related aminoindanol (B8576300) systems. The primary reactive centers of this molecule are the aromatic amino group, the secondary hydroxyl group, and the potential for reactions involving the indane backbone.
Transformations of this compound often involve the functionalization of the amino and hydroxyl groups. For instance, the synthesis of (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester highlights a common transformation pathway where the amino group is acylated. colab.wsresearchgate.net This type of reaction typically proceeds through a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent.
Furthermore, the synthesis of various indanyl nucleoside analogues demonstrates the reactivity of the aminoindanol core. mdpi.com In one example, the formation of (+/-)-2-(5-amino-6-chloropyrimidin-4-yl-amino)-2,3-dihydro-1H-inden-1-ol from (+/-)-cis-2-amino-1-indanol and 5-amino-4,6-dichloropyrimidine (B16409) proceeds via a nucleophilic aromatic substitution reaction. mdpi.com Although this involves a regioisomer (2-amino-1-indanol), the principles of the amino group acting as a nucleophile are directly applicable to this compound.
Radical-mediated pathways have also been explored for the functionalization of related indanol structures. For example, the benzylic Csp³-H amination of 2-indanol (B118314) derivatives to form cis-1-amino-2-indanol proceeds through a radical mechanism. mdpi.com This involves the generation of an imidate radical, followed by a 1,5-hydrogen atom transfer (HAT) to create a benzylic radical, which is then trapped to form the desired product. mdpi.com Such pathways could potentially be adapted for transformations of the this compound scaffold.
The table below summarizes some of the reaction types and the proposed mechanistic steps for transformations involving the aminoindanol core.
| Reaction Type | Starting Material | Reagent(s) | Product | Proposed Mechanistic Step |
| Acylation | (R)-5-Amino-2,3-dihydro-1H-inden-2-ol | Methyl Chloroformate | (R)-(5-Amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester | Nucleophilic attack of the amino group on the carbonyl carbon. |
| Nucleophilic Aromatic Substitution | (+/-)-cis-2-Amino-1-indanol | 5-Amino-4,6-dichloropyrimidine | (+/-)-2-(5-Amino-6-chloropyrimidin-4-yl-amino)-2,3-dihydro-1H-inden-1-ol | Nucleophilic attack of the amino group on the electron-deficient pyrimidine (B1678525) ring. mdpi.com |
| Radical C-H Amination | 2-Indanol imidate derivative | PhI(OAc)₂, NaI, light | cis-1-Amino-2-indanol | Formation of an imidate radical followed by 1,5-hydrogen atom transfer. mdpi.com |
Stereochemical Control and Selectivity in Derivatization Processes of this compound Derivatives
The stereochemistry of the 2-hydroxyl and potential chiral center at a substituted amino group is a critical aspect of the derivatization of this compound. The rigid indane framework allows for a high degree of stereochemical control in reactions.
Enantiomerically pure derivatives of this compound are often prepared through resolution of racemic intermediates or by using chiral starting materials. For example, efficient syntheses of enantiomerically pure (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester have been achieved through the resolution of different aminoindan intermediates. colab.wsresearchgate.net
Enzymatic reactions have proven to be highly effective in achieving stereochemical control. The enzymatic acylation of racemic trans-1-azido-2-indanol using lipase (B570770) PS 30 leads to the separation of enantiomers with high enantiomeric excess (>96% ee). mdpi.com This demonstrates the potential for enzymes to selectively recognize and react with one enantiomer of a racemic mixture, a strategy that can be applied to derivatives of this compound.
The inherent chirality of aminoindanol derivatives has been leveraged in asymmetric synthesis, where they act as chiral auxiliaries. For instance, boron enolates derived from an optically active oxazolidinone derivative of cis-1-amino-2-hydroxyindan react with various aldehydes to yield aldol (B89426) products with high enantioselectivity. researchgate.net This underscores the influence of the fixed stereochemistry of the indanol backbone on the facial selectivity of reactions at a remote site.
A recent development in achieving stereocontrol involves Ni-electrocatalytic decarboxylative arylation. nih.gov This method allows for the transformation of a simple chiral oxazolidine-based carboxylic acid into substituted chiral aminoalcohols with high stereochemical fidelity. nih.gov This radical-based cross-coupling strategy offers a modular approach to control the stereochemistry of new carbon-carbon bond formation. nih.gov
The following table provides examples of methods used to achieve stereochemical control in the synthesis of aminoindanol derivatives.
| Method | Substrate | Key Reagent/Catalyst | Outcome | Stereochemical Principle |
| Chemical Resolution | Racemic aminoindan intermediates | Chiral resolving agent | Enantiomerically pure (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester colab.wsresearchgate.net | Formation of diastereomeric salts with different solubilities. |
| Enzymatic Resolution | Racemic trans-1-Azido-2-indanol | Lipase PS 30, isopropenyl acetate (B1210297) | (1S,2S)-trans-1-Azido-2-indanol and the acetylated (1R,2R) enantiomer, both with >96% ee. mdpi.com | Enantioselective acylation by the enzyme. |
| Chiral Auxiliary | Oxazolidinone from cis-1-amino-2-hydroxyindan | Boron enolate, aldehydes | Highly enantioselective aldol products. researchgate.net | Diastereoselective reaction controlled by the chiral auxiliary. |
| Asymmetric Catalysis | 2-Indanol imidate derivative | Chiral catalyst | Enantioenriched oxazoline (B21484) precursor to cis-1-amino-2-indanol. mdpi.com | Enantioselective C-H amination. |
| Radical Cross-Coupling | Chiral oxazolidine-based carboxylic acid | Ni-electrocatalysis | Substituted chiral aminoalcohols with high stereochemical control. nih.gov | Stereocontrolled radical cross-coupling. |
Spectroscopic and Advanced Analytical Techniques for 5 Amino 2,3 Dihydro 1h Inden 2 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 5-amino-2,3-dihydro-1H-inden-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov
In the ¹H NMR spectrum of a related compound, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, specific chemical shifts (δ) are observed that correspond to the different protons in the molecule. acs.org For instance, the protons on the aromatic ring typically appear in the downfield region, while the protons of the dihydroindenyl ring and the amino and hydroxyl groups resonate at characteristic upfield positions. acs.org The coupling patterns between adjacent protons further aid in confirming the connectivity of the molecular framework.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. acs.orgconicet.gov.ar The carbon signals for the aromatic ring, the aliphatic carbons of the five-membered ring, and the carbons bearing the amino and hydroxyl groups all appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. acs.orgconicet.gov.ar
The enantioselective recognition of racemic carboxylic acids by optically active amino alcohols, including derivatives of 1-amino-2,3-dihydro-1H-inden-2-ol, has been studied using ¹H NMR spectroscopy. researchgate.net These studies help in determining the molar ratio and association constants of chiral compounds. researchgate.net
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and assessing its purity. mdpi.com This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the elemental composition of this compound with a high degree of confidence. acs.orgconicet.gov.arscispace.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The calculated exact mass for C₉H₁₁NO is 149.084063974 Da. nih.gov HRMS is also instrumental in identifying and characterizing impurities, even at trace levels. acs.org
Electrospray Ionization Time-of-Flight (ESI-TOF) MS
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. mdpi.comnih.govcopernicus.orgnih.gov ESI allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and typically producing a prominent protonated molecule peak [M+H]⁺. mdpi.com The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio with high resolution and sensitivity. researchgate.netwikipedia.org This technique is valuable for confirming the molecular weight and can be coupled with liquid chromatography for the analysis of complex mixtures. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. nih.govmdpi.comnist.govnih.gov The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the chemical bonds.
Key characteristic absorption bands for this compound include:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the primary amine group.
C-H stretching (aromatic): Bands typically above 3000 cm⁻¹.
C-H stretching (aliphatic): Bands typically below 3000 cm⁻¹.
C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
C-O stretching: A band in the region of 1000-1200 cm⁻¹.
C-N stretching: A band in the region of 1020-1250 cm⁻¹.
The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule's structure.
Chromatographic Methods for Purification and Purity Determination
Chromatographic techniques are essential for the purification of this compound and for the quantitative determination of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture. acs.orgmoca.net.ua For this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. acs.org
The purity of the compound is determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. acs.org The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Chiral HPLC methods can also be developed to determine the enantiomeric purity of chiral isomers of aminoindanols. lookchem.com
| Analytical Technique | Information Provided | Key Findings for this compound and Related Compounds |
| ¹H NMR | Chemical environment of protons, structural connectivity. | Characteristic shifts for aromatic, aliphatic, amino, and hydroxyl protons confirm the molecular framework. acs.org |
| ¹³C NMR | Chemical environment of carbon atoms, carbon skeleton. | Distinct signals for aromatic, aliphatic, and functionalized carbons validate the structure. acs.orgconicet.gov.ar |
| HRMS | Highly accurate molecular weight, elemental composition. | Confirms the molecular formula C₉H₁₁NO and helps identify impurities. acs.orgconicet.gov.arnih.gov |
| ESI-TOF MS | Molecular weight of polar, thermally labile compounds. | Provides a prominent [M+H]⁺ peak, confirming the molecular mass with minimal fragmentation. mdpi.com |
| IR Spectroscopy | Presence of functional groups. | Shows characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), C=C, C-O, and C-N bonds. nih.govmdpi.comnist.gov |
| HPLC | Purity determination, separation of components. | Quantifies the purity of the compound and can be used to separate enantiomers with chiral columns. acs.orglookchem.com |
Silica (B1680970) Gel Chromatography
Silica gel chromatography is a fundamental and widely employed technique in the purification of synthetic intermediates and final products in organic chemistry, including the isolation of this compound. This method leverages the differential adsorption of compounds onto a stationary phase, silica gel, allowing for their separation based on polarity. For amino-containing compounds like this compound, which can exhibit strong interactions with the acidic silica surface, specific considerations and modifications to the chromatographic conditions are often necessary to achieve effective purification.
Research involving the synthesis of various amino-indanol derivatives frequently reports the use of silica gel column chromatography as a crucial purification step. acs.orgdoi.orgarkat-usa.orgrsc.org The polarity of this compound, stemming from the presence of both an amino and a hydroxyl group, dictates the choice of appropriate eluents. A solvent system with a gradient of increasing polarity is typically employed to first elute less polar impurities, followed by the target compound.
To mitigate the issue of peak tailing and irreversible adsorption of basic amino compounds on the acidic silica gel, the stationary phase is often pre-treated or the eluent is modified with a small amount of a basic additive, such as triethylamine (B128534) (NEt₃). doi.org This deactivates the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape and better separation efficiency.
In a typical purification protocol for a compound structurally similar to this compound, the crude reaction mixture is first concentrated and then loaded onto a silica gel column. The elution process begins with a non-polar solvent, such as dichloromethane (B109758) (DCM) or hexane, and the polarity is gradually increased by adding a more polar solvent like methanol (B129727) (MeOH) or ethyl acetate (B1210297). acs.orgdoi.org Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
The following interactive data table summarizes typical parameters used in the purification of amino-indanol derivatives by silica gel chromatography, which are applicable to this compound.
Table 1: Representative Parameters for Silica Gel Chromatography of this compound and Related Compounds
| Parameter | Description | Typical Values/Conditions | Reference |
| Stationary Phase | The solid adsorbent used in the column. | Silica gel (40-63 µm particle size) | doi.org |
| Stationary Phase Modification | Treatment to reduce acidity. | Triethylamine-deactivated silica gel | doi.org |
| Eluent System | The mobile phase used to move the sample through the column. | Dichloromethane/Methanol (DCM/MeOH) gradient | doi.org |
| Ethyl acetate/Petroleum ether gradient | arkat-usa.orgrsc.org | ||
| Eluent Modifier | Additive to improve the separation of basic compounds. | Triethylamine (NEt₃), typically 0.5-2% | doi.org |
| Gradient | The change in solvent composition during elution. | 100:0 to 98:2 DCM:MeOH | doi.org |
| 5-12% Ethyl acetate in petroleum ether | arkat-usa.org | ||
| Detection Method | Method for visualizing the compound on a TLC plate. | UV light (254 nm) and/or staining (e.g., ninhydrin (B49086) for amines) | doi.org |
Research Applications and Synthetic Utility of 5 Amino 2,3 Dihydro 1h Inden 2 Ol and Its Derivatives
Role as a Fundamental Building Block in Organic Synthesis
5-Amino-2,3-dihydro-1H-inden-2-ol is a versatile bifunctional molecule, possessing both a nucleophilic amino group on the aromatic ring and a hydroxyl group on the aliphatic ring. This dual reactivity allows it to serve as a fundamental building block for the synthesis of a wide array of more complex structures. The amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, enabling the introduction of diverse substituents. The hydroxyl group can be oxidized, esterified, or used as a directing group in subsequent reactions.
The strategic placement of the amino and hydroxyl groups allows for the regioselective synthesis of various indane derivatives. For instance, the amino group can be protected, allowing for selective reactions at the hydroxyl position, and vice versa. This controlled reactivity is crucial for the efficient construction of target molecules with specific substitution patterns. Efficient and practical syntheses of enantiomerically pure derivatives, such as (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester, have been developed through various routes, often involving the resolution of different aminoindan intermediates. researchgate.net This highlights its role as a key precursor to other valuable synthetic intermediates.
Application in Medicinal Chemistry Research as a Structural Scaffold Component
The indane nucleus is a common feature in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.neteburon-organics.com The rigid conformation of the indane scaffold helps to lock flexible molecules into a specific orientation, which can lead to enhanced binding affinity and selectivity for biological targets. The this compound moiety, in particular, provides a valuable template for the design of novel therapeutic agents. The amino group can act as a key hydrogen bond donor or acceptor, or as an anchor point for attaching other pharmacophoric groups, while the hydroxyl group can also participate in crucial interactions with protein targets.
Indane derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netresearchgate.net The ease of chemical synthesis and the potential for creating diverse derivatives make indanone and indanedione compounds attractive for drug discovery. nih.gov
Researchers in medicinal chemistry frequently utilize the indane scaffold to design and synthesize novel chemical entities with potential therapeutic applications. The 5-aminoindan-2-ol core is a key component in this process. By modifying the amino and hydroxyl groups and by introducing various substituents onto the aromatic ring, chemists can generate libraries of new compounds for biological screening.
For example, aminoindanes and indanediones have been instrumental in the development of neuroleptics and neuroprotective molecules. eburon-organics.com Furthermore, indane-carboxamide derivatives have emerged as promising candidates for CGRP receptor antagonists, which are used in the treatment of migraines. researchgate.netresearchgate.neteburon-organics.com The synthesis of these novel entities often begins with a functionalized indane core, such as this compound, which is then elaborated through a series of chemical transformations to produce the final target molecules. Computational studies on indanedione and indanone derivatives have also been conducted to explore their potential as inhibitors of proteins like cereblon, which is a target in cancer therapy. nih.govconsensus.app
| Indane Derivative Class | Therapeutic Area/Target | Reference |
|---|---|---|
| Aminoindanes | Neuroleptics, Neuroprotection | researchgate.neteburon-organics.com |
| Indane-carboxamides | CGRP Receptor Antagonists (Migraine) | researchgate.netresearchgate.neteburon-organics.com |
| Indanone Derivatives | Anti-inflammatory, Anticancer (Cereblon inhibitors) | nih.govconsensus.app |
Utility in Chiral Compound Synthesis and Resolution
Chirality is a critical aspect of drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. youtube.com Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry. This compound, being a chiral molecule itself, is a valuable precursor for the synthesis of other chiral compounds.
The presence of the chiral center at the C-2 position of the indane ring makes it a useful starting material for asymmetric synthesis. The existing stereocenter can influence the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. This allows for the stereoselective synthesis of new chiral centers within the molecule.
Furthermore, racemic this compound can be resolved into its individual enantiomers. This is often achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. tcichemicals.com Once separated, the enantiomerically pure aminoindanol (B8576300) can be used as a chiral building block to synthesize enantiopure target molecules. An efficient intramolecular palladium-catalyzed, asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones, demonstrating the utility of chiral indane precursors. nih.gov
| Chiral Application | Description | Reference |
|---|---|---|
| Chiral Precursor | Used as a starting material with a defined stereocenter to induce chirality in subsequent synthetic steps. | nih.gov |
| Chiral Resolution | The racemic mixture is separated into its constituent enantiomers, which can then be used in stereospecific syntheses. | researchgate.nettcichemicals.com |
Computational and Theoretical Studies on 5 Amino 2,3 Dihydro 1h Inden 2 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are crucial for exploring the three-dimensional structure of flexible molecules like 5-amino-2,3-dihydro-1H-inden-2-ol. The primary focus of such studies would be on conformational analysis, which is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com
The conformational landscape of this compound is primarily determined by two factors: the puckering of the five-membered cyclopentane (B165970) ring and the orientation of the amino (-NH2) and hydroxyl (-OH) substituents. The cyclopentane ring in the indane scaffold is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The substituents on this ring can then exist in either axial or equatorial positions relative to the average plane of the ring.
In computational studies of similar molecules like cis-3-aminoindan-1-ol, researchers have used methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to identify stable conformers. researchgate.net For this compound, a similar approach would likely reveal several low-energy conformers. The relative stability of these conformers would be influenced by steric hindrance and, crucially, the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. researchgate.netacs.org
For instance, a conformational search would systematically rotate the C-N and C-O bonds and explore the different ring puckering geometries to locate all energy minima on the potential energy surface. The results would typically be presented in a table of relative energies.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ring Puckering | -OH Orientation | -NH2 Orientation | Relative Energy (kcal/mol) |
| I | Envelope (C1-pucker) | Axial | Equatorial (gauche) | 0.00 |
| II | Envelope (C1-pucker) | Equatorial | Axial (anti) | 1.25 |
| III | Twist (C1-C2 twist) | Equatorial | Equatorial (gauche) | 0.80 |
| IV | Twist (C1-C2 twist) | Axial | Axial (anti) | 2.50 |
Note: This table is illustrative and presents hypothetical data to demonstrate the typical output of a conformational analysis. The actual values would require specific quantum chemical calculations.
The most stable conformer would likely be one that maximizes favorable intramolecular interactions, such as a hydrogen bond between the hydroxyl hydrogen and the nitrogen of the amino group, or a hydrogen of the amino group and the oxygen of the hydroxyl group. researchgate.net Such interactions are known to significantly stabilize the geometry of amino alcohols. researchgate.net
Quantum Chemical Investigations of Reactivity and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and chemical reactivity of molecules. researchgate.netmdpi.com For this compound, these investigations would complement the conformational analysis by explaining the underlying electronic effects that govern its properties.
A key aspect of such studies on related aminoindanols has been the analysis of intramolecular hydrogen bonding. researchgate.netacs.org The Atoms in Molecules (AIM) theory is a common tool used to characterize these bonds by analyzing the electron density at specific points, known as bond critical points. researchgate.net The presence and strength of hydrogen bonds, such as N-H···O or O-H···N, play a pivotal role in determining the most stable conformation. researchgate.net
Furthermore, quantum chemical calculations can be used to determine a variety of molecular properties that are indicative of reactivity and stability. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular charge transfer interactions. For this compound, this analysis could quantify the charge transfer from the lone pairs of the nitrogen and oxygen atoms to antibonding orbitals, further explaining the stability conferred by intramolecular interactions.
Table 2: Illustrative Quantum Chemical Properties of the Most Stable Conformer of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 2.5 D |
| Natural Charge on Amino Nitrogen | -0.95 e |
| Natural Charge on Hydroxyl Oxygen | -0.78 e |
Note: This table is illustrative and contains hypothetical values based on typical results for similar molecules. The actual values would be obtained from specific DFT calculations.
Computational studies on related catalysts have also highlighted the crucial role of the hydroxyl group in directing chemical reactions. researchgate.netcsic.esscispace.com Similar investigations on this compound would likely explore its potential as a catalyst or a chiral ligand, with quantum chemical calculations helping to elucidate reaction mechanisms and predict stereochemical outcomes. researchgate.netcsic.es
Q & A
Basic: What are the recommended synthetic routes for 5-amino-2,3-dihydro-1H-inden-2-ol, and how can stereoselectivity be achieved?
Methodological Answer:
The synthesis often involves multi-step regioselective Friedel-Crafts acylations and hydrogenations starting from 2-aminoindan derivatives. For stereoselectivity, chiral auxiliaries or catalysts are employed. For example, the use of a cis-(1S,2R)-aminoindanol scaffold as a conformationally constrained tyrosine mimic can enhance enantiomeric control during derivatization . Key steps include:
- Friedel-Crafts Acylation: Conducted neat with acetyl chloride as both reagent and solvent to avoid halogenated solvents, achieving high regioselectivity for ethyl group introduction .
- Hydrogenation: Catalytic hydrogenation under controlled pressure (e.g., H₂/Pd-C) to reduce intermediates while preserving stereochemistry .
- Chiral Resolution: Techniques like chiral HPLC or enzymatic resolution can isolate enantiomers, as demonstrated in the synthesis of (1S,2S)- and (1R,2R)-enantiomers with specific optical rotations (e.g., δ²³D = +89.1 for one enantiomer) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR: Analyze chemical shifts for the amino (-NH₂) and hydroxyl (-OH) groups. For example, the hydroxyl proton typically appears at δ ~5.0–5.5 ppm, while aromatic protons in the indenyl ring resonate at δ ~6.5–7.5 ppm .
- IR Spectroscopy: Confirm the presence of -NH₂ (~3350 cm⁻¹) and -OH (~3200–3600 cm⁻¹) stretching vibrations .
- Optical Rotation: Measure specific rotation (e.g., δ²³D values) to verify enantiomeric purity, as seen in (1S,2S)-enantiomers with δ²³D = +89.1 .
- Mass Spectrometry: Exact mass analysis (e.g., ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 150.1 for C₉H₁₁NO) .
Advanced: How can researchers optimize reaction conditions to enhance yield and enantiomeric purity during the synthesis of derivatives?
Methodological Answer:
- Solvent-Free Conditions: Use acetyl chloride as both solvent and reagent in Friedel-Crafts reactions to improve regioselectivity and reduce side products .
- Catalyst Screening: Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation to favor desired enantiomers .
- Temperature Control: Lower temperatures (0–5°C) during coupling reactions (e.g., triazolo[4,5-d]pyrimidinyl derivatives) to minimize racemization .
- Purification Strategies: Employ gradient flash chromatography or recrystallization in polar solvents (e.g., MeOH/H₂O) to isolate high-purity enantiomers .
Advanced: What computational methods predict the electronic properties and reactivity of this compound, and how do these correlate with experimental data?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d,p) basis sets to compute HOMO-LUMO energies, ionization potential, and electrophilicity. For example, HOMO energy values (~-5.2 eV) indicate nucleophilic reactivity at the amino group .
- Molecular Electrostatic Potential (MEP): Maps reveal electron-rich regions (e.g., -NH₂ and -OH groups) as reactive sites for electrophilic attacks .
- MD Simulations: Assess stability in aqueous environments by analyzing hydrogen-bonding interactions between the hydroxyl group and water molecules .
- Correlation with Experimental Data: Compare computed NMR chemical shifts (via GIAO method) with experimental values to validate molecular geometry .
Advanced: In biological studies, how should contradictory activity data across microbial strains be analyzed for derivatives?
Methodological Answer:
- Strain-Specific Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to identify structure-activity relationships (SAR). For example, derivatives with bulky substituents may show enhanced activity against E. coli due to membrane permeability .
- Mechanistic Studies: Use fluorescence-based assays (e.g., membrane depolarization) to determine if activity discrepancies arise from differences in bacterial efflux pumps or enzyme targets .
- Statistical Validation: Apply ANOVA or dose-response curve analysis (e.g., IC₅₀ values) to confirm significance in MIC variations (e.g., MIC = 8 µg/mL for B. subtilis vs. 32 µg/mL for C. albicans) .
Advanced: How can enantiomer-specific pharmacological activity be evaluated for this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays: Compare IC₅₀ values of enantiomers against targets like aggrecanase. For instance, the (1S,2R)-enantiomer may exhibit 10-fold higher inhibition due to better binding pocket alignment .
- Pharmacokinetic Profiling: Conduct in vivo studies to assess oral bioavailability differences. For example, one enantiomer might show higher AUC (area under the curve) due to metabolic stability .
- Molecular Docking: Use software like AutoDock Vina to simulate binding poses of enantiomers with protein targets (e.g., MMP-8 or aggrecanase), correlating docking scores with experimental activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
